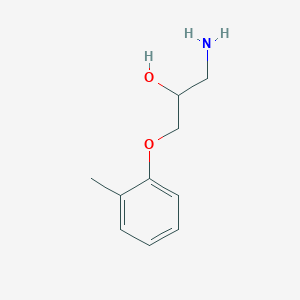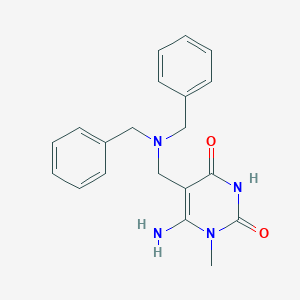
2,3,4-trimethoxy-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2,3,4-trimethoxy-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzamide” is a benzamide derivative with several methoxy (-OCH3) groups and a piperazine ring attached to it . Benzamides are a class of compounds containing a benzene ring attached to an amide group. Methoxy groups are often used in medicinal chemistry to increase the lipophilicity of a compound, which can improve its ability to cross biological membranes. Piperazine rings are common in pharmaceuticals and have diverse biological activities.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The benzamide group would likely result in a relatively high boiling point due to the ability of the amide group to form hydrogen bonds. The methoxy groups would increase the compound’s lipophilicity, which could affect its solubility in various solvents .Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis and Biological Activity
Research on compounds with similar structural features, such as benzamide derivatives and piperazine rings, has led to the synthesis of novel molecules with potential anti-inflammatory, analgesic, and antimicrobial activities. For instance, studies have synthesized various heterocyclic compounds derived from visnaginone and khellinone, demonstrating significant COX-2 inhibitory, analgesic, and anti-inflammatory activities, which suggest a promising avenue for the development of new therapeutic agents (Abu‐Hashem et al., 2020). Similarly, the synthesis of 1,2,4-triazole derivatives has been explored, showing good to moderate antimicrobial activities against various test microorganisms, indicating potential applications in developing new antimicrobial agents (Bektaş et al., 2007).
Dopamine Receptor Ligands
Research into compounds containing piperazine and benzamide functional groups has been directed towards understanding their interaction with dopamine receptors. For example, modifications of the aromatic ring linked to the N-1 piperazine ring in certain benzamides have led to compounds with moderate affinity for dopamine D3 receptors, suggesting potential applications in neurological disorder therapies (Leopoldo et al., 2002).
Anticancer Activity
The synthesis of benzamide derivatives has also been investigated for their potential anticancer activities. For instance, a series of N-[2-(4-methoxyanilino)-5-(3,4,5-trimethoxyphenyl)pyridin-3-yl]benzamides have been synthesized and tested against various human cancer cell lines, showing moderate to good activity, which highlights the potential of these compounds in anticancer research (Mohan et al., 2021).
Wirkmechanismus
Target of Action
The primary targets of this compound are proteins such as tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β . These proteins play crucial roles in various cellular processes, including cell division, protein folding, oxidative stress response, gene expression, signal transduction, drug resistance, and cell growth .
Mode of Action
The compound interacts with its targets by binding to their active sites, thereby modulating their functions . For instance, it inhibits tubulin polymerization, a critical process in cell division . It also inhibits the function of Hsp90, a chaperone protein that assists in protein folding and stability .
Biochemical Pathways
The compound affects several biochemical pathways. By inhibiting tubulin polymerization, it disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis . By inhibiting Hsp90, it affects the folding and stability of many proteins, leading to proteasomal degradation of these proteins . The compound also inhibits TrxR, disrupting the cellular redox balance and leading to oxidative stress .
Pharmacokinetics
Based on its structural similarity to other compounds with the trimethoxyphenyl (tmp) group, it is likely to have good bioavailability .
Result of Action
The compound’s action results in various molecular and cellular effects. It induces cell cycle arrest and apoptosis in cancer cells . It also disrupts protein folding and stability, leading to the degradation of many proteins . Furthermore, it induces oxidative stress by inhibiting TrxR .
Eigenschaften
IUPAC Name |
2,3,4-trimethoxy-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O5/c1-28-18-7-5-17(6-8-18)26-15-13-25(14-16-26)12-11-24-23(27)19-9-10-20(29-2)22(31-4)21(19)30-3/h5-10H,11-16H2,1-4H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PENJTLJCZQJHHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCNC(=O)C3=C(C(=C(C=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4-trimethoxy-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-((4-Benzhydrylpiperazin-1-yl)(3-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2896005.png)

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxypiperidine-3-carboxylic acid](/img/structure/B2896007.png)
![2-[3-(3-chloro-4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2896010.png)
![Ethyl 2-(2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamido)acetate](/img/structure/B2896012.png)
![4-{[2-(3-Chlorophenoxy)-1,3-thiazol-5-yl]methyl}morpholine](/img/structure/B2896013.png)
![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)pentanamide](/img/structure/B2896014.png)
![N-(4-fluorophenyl)-2-[(2-methoxy-5-methylphenyl)amino]acetamide](/img/structure/B2896015.png)
![Methyl 4-[2-[(1-cyano-1-cyclopropylethyl)amino]-2-oxoethoxy]-3-methoxybenzoate](/img/structure/B2896016.png)
![1-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl 4-fluorobenzenecarboxylate](/img/structure/B2896020.png)

![2-[4-[[2-(5,6-Dimethylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]sulfonyl]phenoxy]acetamide](/img/structure/B2896022.png)

![2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2896025.png)